Ethyl 2,3-dichlorocinnamate
Description
Ethyl 2,3-dichlorocinnamate is an organochlorine compound belonging to the cinnamate ester family. Its molecular structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, coupled with an ethyl ester functional group (Fig. 1a). The chlorine substituents enhance its electron-withdrawing character, influencing its reactivity in nucleophilic substitution and cyclization reactions.
Properties
Molecular Formula |
C11H10Cl2O2 |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
ethyl 3-(2,3-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3 |
InChI Key |
SVYCGHOTVMOUMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Step 1: Formation of 3,4-Dichlorocinnamoyl Chloride
3,4-Dichlorocinnamic acid reacts with excess thionyl chloride under reflux to yield the corresponding acid chloride :
Reagents : Thionyl chloride (70 mL), reflux for 2 hours.
Product : 3,4-Dichlorocinnamoyl chloride (73% yield after distillation).
Step 2: Esterification with Ethanol
The acid chloride undergoes esterification with ethanol in the presence of sodium hydride and dimethylformamide (DMF) :
Reagents :
-
Sodium hydride (60% in mineral oil)
-
Urethane (carbamate)
-
DMF solvent
Conditions : Stirred at room temperature for 1 hour.
Product : Ethyl (E)-3,4-dichlorocinnamate (14% yield after chromatography).
| Parameter | Details |
|---|---|
| Yield | 14% |
| Melting Point | 187–189°C (from ethyl acetate/heptane) |
| Molecular Formula | C₁₂H₁₁Cl₂NO₃ |
| Spectral Data (¹H NMR) | δ 1.34 (t, 3H), 4.27 (q, 2H), 7.41–7.73 (m, 4H) |
Reactivity and Functionalization
The compound’s reactivity is governed by:
-
Electrophilic aromatic substitution (due to electron-withdrawing Cl groups).
-
Conjugate addition (via the α,β-unsaturated ester).
Hydrolysis to Carboxylic Acid
Under acidic or basic conditions, the ester group may hydrolyze to form 2,3-dichlorocinnamic acid:
Reagents :
-
Acidic: HCl/H₂O
-
Basic: NaOH/EtOH
Product : 2,3-Dichlorocinnamic acid (predicted).
Nucleophilic Attack at the β-Position
The α,β-unsaturated system is susceptible to nucleophilic additions (e.g., Michael addition):
Example Reaction :
Ethyl 2,3-dichlorocinnamate + Amine → β-Amino ester derivative.
Halogenation of the Aromatic Ring
Further electrophilic substitution could occur at the para position relative to existing Cl groups:
Reagents : Cl₂/FeCl₃ or Br₂/FeBr₃.
Comparison with Similar Compounds
Key Findings :
- Positional Isomerism : The ortho-dichloro substitution in 1a confers superior antimicrobial activity compared to meta/para-substituted 1c, likely due to optimized molecular interactions with bacterial membrane proteins .
- Halogen Type : Bromine substituents (1d) reduce activity relative to chlorine (1a), possibly due to increased steric bulk or altered electronic effects.
- Ester Group : Ethyl esters (1a, 1c, 1d) outperform methyl esters (1b), suggesting enhanced lipophilicity improves cell membrane penetration .
Q & A
Q. What are the standard protocols for synthesizing Ethyl 2,3-dichlorocinnamate and characterizing its purity?
- Methodological Answer : this compound can be synthesized via esterification of 2,3-dichlorocinnamic acid with ethanol under acid catalysis (e.g., sulfuric acid). Key steps include refluxing the reaction mixture, followed by purification using column chromatography. Purity characterization typically involves:
- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., verifying ester and aromatic proton signals).
- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify purity (>95% is standard for research-grade material).
- Mass Spectrometry (MS) to confirm molecular weight and detect impurities.
Researchers should cross-validate results with reference standards and document reaction conditions (e.g., temperature, solvent ratios) to ensure reproducibility .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps.
- Ventilation : Ensure proper airflow to prevent inhalation of vapors.
- Waste Management : Collect chemical waste separately and dispose via certified hazardous waste services to mitigate environmental contamination.
- Emergency Protocols : Maintain access to emergency showers and eyewash stations. Document first-aid measures (e.g., rinsing exposed skin with water for 15 minutes).
Refer to Safety Data Sheets (SDS) of structurally similar chlorinated compounds for guidance, as specific SDS for this compound may be limited .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Derivative Synthesis : Modify substituents (e.g., halogen position, ester groups) using methods like Suzuki coupling or nucleophilic substitution. For example, replace chlorine atoms with electron-withdrawing/donating groups to study electronic effects.
- Bioactivity Assays : Test derivatives against target systems (e.g., plant growth regulation, antimicrobial activity). Use standardized protocols:
- Plant Growth Assays : Measure root/shoot elongation in model plants (e.g., Arabidopsis) under controlled conditions.
- Antimicrobial Tests : Perform disk diffusion or MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.
- Data Correlation : Use computational tools (e.g., molecular docking) to link structural features (Cl substitution patterns) with observed activities. Compare results with analogous compounds like 2,4-dichlorocinnamate derivatives to identify positional effects .
Q. What methodologies are effective in resolving contradictions in biological activity data across studies involving this compound?
- Methodological Answer :
- Source Evaluation : Assess the provenance of conflicting data using criteria from authoritative guidelines (e.g., purity of compounds, assay protocols, statistical rigor). Prioritize studies with detailed analytical documentation (e.g., HPLC purity >98%) .
- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., identical solvent systems, organism strains).
- Statistical Analysis : Apply tests like ANOVA or Student’s t-test to determine if differences are significant. For example, inconsistent antimicrobial results may arise from variations in bacterial strains or inoculum sizes.
- Meta-Analysis : Aggregate data from multiple studies using systematic review frameworks to identify trends or outliers. Adjust for variables like temperature or pH in pooled analyses .
Q. How can computational modeling enhance the understanding of this compound’s reactivity and interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use software (e.g., Gaussian, ORCA) to compute electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict reactivity sites.
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) to identify binding modes. For example, simulate the compound’s affinity for plant auxin receptors to explain growth-regulatory effects.
- QSAR (Quantitative Structure-Activity Relationship) : Develop regression models correlating molecular descriptors (e.g., logP, polar surface area) with experimental bioactivity data. Validate with leave-one-out cross-validation .
Data Presentation and Analysis Guidelines
- Tables : Include retention times (HPLC), spectral data (NMR shifts), and bioactivity metrics (e.g., IC50 values). Use SI units and significant figures consistently.
- Figures : Plot dose-response curves for bioactivity assays or overlay computational docking poses with crystallographic data.
- Statistical Reporting : Clearly state p-values, confidence intervals, and sample sizes. Use software like R or GraphPad Prism for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
